Ritlecitinib

Catalog No.
S539192
CAS No.
1792180-81-4
M.F
C15H19N5O
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ritlecitinib

CAS Number

1792180-81-4

Product Name

Ritlecitinib

IUPAC Name

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1

InChI Key

CBRJPFGIXUFMTM-WDEREUQCSA-N

SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

solubility

Soluble in DMSO

Synonyms

PF-06651600 free base; PF-06651600; PF 06651600; PF06651600

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

The exact mass of the compound 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- is 285.159 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ritlecitinib (PF-06651600) is a first-in-class, orally bioavailable, irreversible covalent inhibitor targeting Janus kinase 3 (JAK3) and the TEC family of tyrosine kinases. Unlike traditional pan-JAK inhibitors that rely on reversible ATP-competitive binding, ritlecitinib features an acrylamide warhead that forms a permanent covalent bond with the Cys909 residue unique to the ATP-binding pocket of JAK3, as well as homologous cysteine residues in TEC kinases [1]. For scientific buyers, assay developers, and formulation engineers, this structural mechanism translates to absolute functional selectivity. It effectively silences common gamma chain (γc) cytokine signaling without the off-target hematological or lipid dysregulation associated with JAK1/2 inhibition, establishing it as the definitive benchmark material for isolating JAK3-dependent immune pathways in preclinical and translational models[2].

Substituting ritlecitinib with first-generation reversible JAK inhibitors, such as tofacitinib or ruxolitinib, fundamentally compromises assay specificity and translational accuracy [1]. Tofacitinib inhibits JAK1, JAK2, and JAK3, meaning any cellular or in vivo readout will conflate JAK3-mediated γc-cytokine suppression with JAK1/2-driven interference in IL-6, erythropoietin, and interferon signaling [2]. Furthermore, because ritlecitinib binds irreversibly to Cys909, it provides sustained target occupancy that outlasts pharmacokinetic clearance, whereas reversible inhibitors require continuous high-concentration exposure to maintain suppression. For researchers requiring precise dissection of T-cell and NK-cell cytolytic functions, the dual silencing of JAK3 and TEC kinases provided by ritlecitinib cannot be replicated by combining multiple reversible inhibitors, as the latter introduces compounding off-target toxicities and unpredictable pharmacokinetic interactions [1].

Absolute Isoform Selectivity for JAK3 over JAK1/2/TYK2

In standard 1 mM ATP kinase assays, ritlecitinib demonstrates profound selectivity for JAK3 driven by its covalent engagement of Cys909. It achieves a half-maximal inhibitory concentration (IC50) of 33.1 nM against JAK3, while showing virtually no activity (IC50 > 10,000 nM) against JAK1, JAK2, and TYK2 [1]. In direct contrast, the benchmark reversible inhibitor tofacitinib exhibits potent activity across JAK1, JAK2, and JAK3, failing to isolate the JAK3 pathway. This >300-fold selectivity window ensures that ritlecitinib completely spares JAK1/2-dependent signaling in complex biological matrices [2].

Evidence DimensionKinase Inhibition (IC50 at 1 mM ATP)
Target Compound DataRitlecitinib: JAK3 IC50 = 33.1 nM; JAK1/2/TYK2 IC50 > 10,000 nM
Comparator Or BaselineTofacitinib: Pan-JAK activity (JAK1/2/3 IC50s typically < 5 nM)
Quantified Difference>300-fold selectivity for JAK3 over other JAKs with ritlecitinib, versus negligible selectivity with tofacitinib.
ConditionsIn vitro biochemical kinase assay with 1 mM ATP.

Procurement of ritlecitinib is mandatory for assays where isolating JAK3-specific pathways is required without triggering JAK1/2-mediated hematological or metabolic interference.

Targeted Co-Inhibition of TEC Family Kinases

Beyond JAK3, ritlecitinib uniquely targets the TEC kinase family by exploiting a homologous cysteine residue in their ATP-binding pockets. In vitro profiling confirms that ritlecitinib irreversibly inhibits resting lymphocyte kinase (RLK/TXK), IL-2-inducible T cell kinase (ITK), TEC, Bruton's tyrosine kinase (BTK), and bone marrow tyrosine kinase on chromosome X (BMX) with IC50 values of 155, 395, 403, 404, and 666 nM, respectively [1]. Standard JAK inhibitors like baricitinib or upadacitinib lack this acrylamide warhead and do not effectively silence TEC family kinases, missing a critical node in T-cell receptor (TCR) and B-cell receptor (BCR) signaling[2].

Evidence DimensionTEC Family Kinase Inhibition (IC50)
Target Compound DataRitlecitinib: RLK (155 nM), ITK (395 nM), TEC (403 nM), BTK (404 nM)
Comparator Or BaselineReversible JAK inhibitors (e.g., Baricitinib): Negligible TEC family inhibition due to lack of covalent targeting.
Quantified DifferenceRitlecitinib provides simultaneous, potent suppression of 5 TEC family kinases alongside JAK3.
ConditionsIn vitro biochemical kinase profiling.

This dual JAK3/TEC profile makes ritlecitinib the ideal precursor or benchmark for developing therapies targeting complex T-cell/NK-cell driven autoimmune disorders.

Selective Suppression of γc-Cytokine STAT Phosphorylation in Whole Blood

In functional human whole blood assays, ritlecitinib selectively blocks signaling from common gamma chain (γc) cytokines without disrupting non-target pathways. It inhibits the phosphorylation of STAT5 elicited by IL-2, IL-4, IL-7, and IL-15 with IC50 values of 244, 340, 407, and 266 nM, respectively, and STAT3 phosphorylation elicited by IL-21 with an IC50 of 355 nM . Because it completely spares JAK1 and JAK2, it does not inhibit IL-6-induced STAT3 phosphorylation or EPO-induced STAT5 phosphorylation, unlike pan-JAK inhibitors which uniformly suppress these pathways and cause confounding systemic effects in vivo [1].

Evidence DimensionCytokine-induced STAT Phosphorylation (IC50)
Target Compound DataRitlecitinib: IL-2/IL-4/IL-7/IL-15/IL-21 IC50s = 244-407 nM; Spares IL-6/EPO.
Comparator Or BaselineTofacitinib: Broad suppression of both γc-cytokines and JAK1/2-dependent cytokines (IL-6, EPO).
Quantified DifferenceRitlecitinib cleanly isolates γc-cytokine suppression, maintaining >10,000 nM inactivity against off-target cytokine pathways.
ConditionsHuman whole blood total lymphocyte assay.

This functional selectivity enables highly reproducible, pathway-specific immunomodulation in preclinical whole-blood or PBMC models without the noise of broad immunosuppression.

In Vivo Formulation Compatibility and Oral Bioavailability

For in vivo preclinical workflows, ritlecitinib demonstrates excellent formulation compatibility and pharmacokinetic stability compared to poorly soluble early-stage kinase inhibitors. It achieves an oral bioavailability of approximately 90% and can be reliably formulated in standard laboratory vehicles (e.g., 5% DMSO in corn oil) for oral gavage . This high bioavailability and steady-state volume of distribution (1.3 L/kg) ensure reproducible systemic exposure in rodent models of autoimmune encephalomyelitis or adjuvant-induced arthritis, avoiding the erratic absorption profiles seen with unoptimized generic analogs [1].

Evidence DimensionOral Bioavailability and Formulation Fit
Target Compound DataRitlecitinib: ~90% oral bioavailability; compatible with standard DMSO/oil vehicles.
Comparator Or BaselineUnoptimized early-stage JAK3 inhibitors: Often exhibit <30% oral bioavailability and require complex co-solvents.
Quantified DifferenceRitlecitinib provides a >3-fold improvement in oral bioavailability over typical unoptimized preclinical tool compounds, ensuring reliable dosing.
ConditionsIn vivo pharmacokinetic profiling and oral gavage formulation.

High oral bioavailability and standard vehicle compatibility make ritlecitinib a highly reproducible, easy-to-handle compound for scaling up in vivo autoimmune disease models.

Preclinical Modeling of Alopecia Areata and Vitiligo

Ritlecitinib is the definitive positive control for in vivo models of autoimmune dermatological conditions, as its dual JAK3/TEC inhibition specifically targets the CD8+ T-cell and NK-cell cytolytic functions driving hair loss and depigmentation [1].

Covalent Kinase Inhibitor Drug Design

As a benchmark acrylamide-based covalent inhibitor targeting Cys909, ritlecitinib is essential for structural biology and medicinal chemistry workflows aiming to design next-generation irreversible inhibitors with optimized k_inact/K_I kinetics [2].

Pathway-Specific Immunomodulation Assays

For in vitro assays utilizing human PBMCs or whole blood, ritlecitinib is the preferred reagent to isolate γc-cytokine (IL-2, IL-15) signaling cascades without triggering the confounding lipid or hematological effects associated with JAK1/2 interference[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

285.15896025 g/mol

Monoisotopic Mass

285.15896025 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2OYE00PC25

Drug Indication

Ritlecitinib is indicated for the treatment of severe alopecia areata in adults and adolescents 12 years and older. It is not recommended for use in combination with other JAK inhibitors, biologic immunomodulators, cyclosporine or other potent immunosuppressants.
Treatment of alopecia areata
Treatment of ulcerative colitis

Livertox Summary

Ritlecitinib is an orally available small molecule inhibitor of Janus kinase 3 (JAK3) that is used to treat severe alopecia areata. Ritlecitinib is associated with a low rate of transient and usually mild elevations in serum aminotransferase levels during therapy but has yet to be linked to cases of clinically apparent acute liver injury.

Drug Classes

Dermatologic Agents

Mechanism of Action

Alopecia areata is an autoimmune disorder that causes hair loss mainly in the scalp but also on the face and other areas. In normal conditions, hair follicles are immune-privileged sites characterized by the presence of well-suppressed natural killer cells. However, disruptions to this system can lead to the loss of immune privilege and cause alopecia areata. Genome-wide association studies have linked the overexpression of UL16-binding protein 3 (ULBP3), a protein that binds to natural killer cell receptors, to the pathogenesis of alopecia areata. The overexpression of ULBP3 promotes the attack of cytotoxic cluster of differentiation 8-positive (CD8+) NK group 2D-positive (NKG2D+) T cells to hair follicles, leading to hair follicle dystrophy. CD8+ NKG2D+ T cells promote the inflammation of hair follicles through interferon-γ (IFN-γ) and interleukin-15 (IL-15) signaling pathways, which consequently activate Janus kinase (JAK)/signal transducer and activator of transcription (STAT) molecular pathways. Therefore, JAK inhibitors have been proposed for the treatment of alopecia areata. Ritlecitinib inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family in an irreversible manner by blocking the adenosine triphosphate (ATP) binding site. _In vitro_, ritlecitinib inhibits cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors and the signaling of immune receptors dependent on TEC kinase family members. Although it is possible that JAK inhibitors, such as ritlecitinib, inhibit the inflammatory pathways activated in alopecia areata, the precise mechanism of action has not been fully elucidated.

Absorption Distribution and Excretion

Up to 200 mg, the AUC0-tau and Cmax of ritlecitinib increase in an approximately dose-proportional manner, and steady state is reached approximately by day 4. Ritlecitinib has an absolute oral bioavailability of approximately 64%, and 1 hour after an oral dose is administered, peak plasma concentrations are achieved. Food does not have a clinically significant impact on the systemic exposures of ritlecitinib. The co-administration of a high-fat meal and a 100 mg ritlecitinib capsule reduced Cmax by 32% and increased AUCinf by 11%. Ritlecitinib was administered without regard to meals during clinical trials.
Ritlecitinib is mainly excreted through urine and feces. Approximately 66% and 20% of radiolabeled ritlecitinib are excreted in the urine and feces, respectively. Approximately 4% of the ritlecitinib dose is excreted unchanged drug in urine.
Ritlecitinib is predicted to have a volume of distribution of 1.3 L/kg.
Ritlecitinib is predicted to have a blood clearance of 5.6 mL/min/kg.

Metabolism Metabolites

Ritlecitinib is metabolized by cytochrome P450 (CYP) and glutathione-S-transferase (GST) enzymes. The GST enzymes participating in the metabolism of ritlecitinib include cytosolic GST A1/3, M1/3/5, P1, S1, T2, Z1 and microsomal GST 1/2/3, and the CYP enzymes participating in this process include CYP3A, CYP2C8, CYP1A2, and CYP2C9. No single route contributes to more than 25% of the total metabolism of ritlecitinib.

Wikipedia

Ritlecitinib

Biological Half Life

Ritlecitinib has a terminal half-life that ranges from 1.3 to 2.3 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: D'Amico F, Fiorino G, Furfaro F, Allocca M, Danese S. Janus kinase inhibitors for the treatment of inflammatory bowel diseases: developments from phase I and phase II clinical trials. Expert Opin Investig Drugs. 2018 Jul;27(7):595-599. doi: 10.1080/13543784.2018.1492547. Epub 2018 Jul 6. Review. PubMed PMID: 29938545.
2: Robinette ML, Cella M, Telliez JB, Ulland TK, Barrow AD, Capuder K, Gilfillan S, Lin LL, Notarangelo LD, Colonna M. Jak3 deficiency blocks innate lymphoid cell development. Mucosal Immunol. 2018 Jan;11(1):50-60. doi: 10.1038/mi.2017.38. Epub 2017 May 17. PubMed PMID: 28513593; PubMed Central PMCID: PMC5693788.
3: Thorarensen A, Dowty ME, Banker ME, Juba B, Jussif J, Lin T, Vincent F, Czerwinski RM, Casimiro-Garcia A, Unwalla R, Trujillo JI, Liang S, Balbo P, Che Y, Gilbert AM, Brown MF, Hayward M, Montgomery J, Leung L, Yang X, Soucy S, Hegen M, Coe J, Langille J, Vajdos F, Chrencik J, Telliez JB. Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop -2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. J Med Chem. 2017 Mar 9;60(5):1971-1993. doi: 10.1021/acs.jmedchem.6b01694. Epub 2017 Feb 16. PubMed PMID: 28139931.
4: Telliez JB, Dowty ME, Wang L, Jussif J, Lin T, Li L, Moy E, Balbo P, Li W, Zhao Y, Crouse K, Dickinson C, Symanowicz P, Hegen M, Banker ME, Vincent F, Unwalla R, Liang S, Gilbert AM, Brown MF, Hayward M, Montgomery J, Yang X, Bauman J, Trujillo JI, Casimiro-Garcia A, Vajdos FF, Leung L, Geoghegan KF, Quazi A, Xuan D, Jones L, Hett E, Wright K, Clark JD, Thorarensen A. Discovery of a JAK3-Selective Inhibitor: Functional Differentiation of JAK3-Selective Inhibition over pan-JAK or JAK1-Selective Inhibition. ACS Chem Biol. 2016 Dec 16;11(12):3442-3451. Epub 2016 Nov 10. PubMed PMID: 27791347.
5: Walker G, Croasdell G. The European League Against Rheumatism (EULAR) - 17th Annual European Congress of Rheumatology (June 8-11, 2016 - London, UK). Drugs Today (Barc). 2016 Jun;52(6):355-60. doi: 10.1358/dot.2016.52.6.2516435. PubMed PMID: 27458612.

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